molecular formula C17H18N2O4S B2429729 isoxazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1797874-00-0

isoxazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2429729
CAS No.: 1797874-00-0
M. Wt: 346.4
InChI Key: MFNPCBLHIMUQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicide Activity and Soil Metabolism

Isoxaflutole, a herbicide containing the isoxazole moiety, demonstrates significant preemergence activity in corn cultivation by inhibiting the biosynthesis of carotenoids. This action results in the bleaching of weeds, leading to their death. Studies on the soil metabolism of isoxaflutole highlight its transformation into diketonitrile and subsequently into a non-herbicidal metabolite, indicating a progressive degradation process in the soil. The adsorption of isoxaflutole onto soil particles and its interaction with soil organic matter contribute to the stabilization and reduced mobility of the herbicide and its metabolites in the environment. This process ensures that isoxaflutole and its derivatives do not persist in deeper soil layers, mitigating potential environmental risks. (Rouchaud, Neus, Eelen, & Bulcke, 2002)

Anticancer and Antitubercular Potential

Isoxazole derivatives have been explored for their potential in medicinal chemistry, particularly in the synthesis of compounds with anticancer and antitubercular activities. Research has demonstrated the synthesis of novel isoxazole-incorporated pyrazoline derivatives, showing significant binding affinity to the human DHFR enzyme and exhibiting potent anticancer activity against various human breast cancer cell lines. This underlines the therapeutic potential of isoxazole derivatives in oncology. (Radhika, Vijay, Harinadha, & Madhavareddy, 2020)

Moreover, novel isoxazole-containing compounds have been synthesized and tested for their antimicrobial and antifungal properties. Some of these compounds have shown promising results, suggesting their potential as lead compounds for the development of new antimicrobial and antifungal therapies. (Sanjeeva, Narendra, & Venkata, 2022)

Properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17(16-8-9-18-23-16)19-12-6-7-13(19)11-15(10-12)24(21,22)14-4-2-1-3-5-14/h1-5,8-9,12-13,15H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNPCBLHIMUQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=NO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.